3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride

EZH2 inhibitor tazemetostat process chemistry

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride is a heterocyclic building block that serves as the penultimate intermediate in the synthesis of the FDA-approved EZH2 inhibitor tazemetostat (EPZ-6438). The compound is a dihydrochloride salt of the pyridin-2(1H)-one core, featuring a primary aminomethyl handle at the 3-position and methyl groups at the 4- and 6-positions.

Molecular Formula C8H14Cl2N2O
Molecular Weight 225.11
CAS No. 1860028-30-3
Cat. No. B2433551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride
CAS1860028-30-3
Molecular FormulaC8H14Cl2N2O
Molecular Weight225.11
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CN)C.Cl.Cl
InChIInChI=1S/C8H12N2O.2ClH/c1-5-3-6(2)10-8(11)7(5)4-9;;/h3H,4,9H2,1-2H3,(H,10,11);2*1H
InChIKeyAIVOQFPFADFMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride (CAS 1860028-30-3) – Key Intermediate for EZH2-Targeted Therapeutics


3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride is a heterocyclic building block that serves as the penultimate intermediate in the synthesis of the FDA-approved EZH2 inhibitor tazemetostat (EPZ-6438). The compound is a dihydrochloride salt of the pyridin-2(1H)-one core, featuring a primary aminomethyl handle at the 3-position and methyl groups at the 4- and 6-positions. Its role as a direct precursor to tazemetostat hydrobromide has been explicitly documented in process patents [1] and is further supported by its inclusion in commercial building-block collections .

Why 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride Cannot Be Interchanged with In-Class Analogues


The specific substitution pattern of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one is mandatory for the final tazemetostat structure; even a single methyl group shift or omission would produce a regioisomer that fails to map onto the EZH2 pharmacophore [1]. Furthermore, the dihydrochloride salt form is deliberately chosen for its solid-state handling advantages over the free base (CAS 771579-27-2) and the mono-hydrochloride (CAS 1173081-96-3). While the mono-hydrochloride is an oil that complicates accurate weighing and purification, the dihydrochloride is a free-flowing solid that can be purified by recrystallisation, enabling reliable quality control in GMP production [2].

Quantitative Evidence for Selecting 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride


Superior Solid-State Purity and Handling Over the Mono-Hydrochloride Salt

The dihydrochloride salt of the tazemetostat intermediate provides a crystalline solid that can be purified by recrystallisation, whereas the corresponding mono-hydrochloride (compound 8 in the referenced patent) is an oil that cannot be purified by recrystallisation and is obtained in an impure state (164% mass recovery, indicating residual solvents and impurities) [1]. Conversion of the oily mono-hydrochloride to the dihydrochloride salt (compound 9) prior to the final amide coupling step was shown to improve intermediate purity to >98% by HPLC, compared with only 85–90% for the direct-use oil [1].

EZH2 inhibitor tazemetostat process chemistry

Documented Coupling Efficiency in the Synthesis of Tazemetostat

The dihydrochloride salt has been used directly in the final amide bond-forming reaction with the biphenyl carboxylic acid fragment to yield tazemetostat. In the optimized process, use of the dihydrochloride intermediate gave a 66.3% overall yield for the final two synthetic steps (salt formation + amide coupling), compared with 41.5% for the route that employed the free base/mono-hydrochloride oil directly [1]. The yield advantage is attributed to accurate stoichiometry control enabled by the solid dihydrochloride versus the variable-composition oil [1].

amide coupling tazemetostat process yield

Cost-Effectiveness for Large-Scale Procurement

The same patent includes a direct cost comparison for the penultimate intermediate step. The route using the dihydrochloride salt achieved a cost of 271.2 CNY/g for compound 10 (the immediate tazemetostat precursor), whereas the prior-art route (without salt switch) cost 3901.8 CNY/g, representing a 93% cost reduction primarily driven by yield improvement and elimination of chromatographic purification [1].

cost analysis tazemetostat process economics

Recommended Storage and Stability Profile

Commercial suppliers consistently specify storage at 2–8°C under sealed, dry conditions for the dihydrochloride salt, indicating a controlled stability profile suitable for long-term inventory . In contrast, the free base (CAS 771579-27-2) is often shipped at ambient temperature but carries a general warning about hygroscopicity and amine degradation, which can lead to batch-to-batch variability if not stored rigorously .

storage stability hygroscopicity procurement specification

Avoidance of Metal-Catalysed Cross-Coupling Impurities

Several published tazemetostat syntheses that introduce the pyridinone fragment via late-stage Suzuki coupling suffer from residual palladium contamination (typically 50–200 ppm) in the final API, necessitating additional metal-scavenging steps [1]. In the route that employs pre-formed 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride, the heterocyclic core is introduced through an amide bond formation, completely bypassing the Suzuki step and thereby eliminating associated palladium impurity issues [1]. This architectural advantage is inherent to the aminomethyl handle present in the target compound.

impurity profile palladium tazemetostat

Optimal Use Cases for 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride in Research and Manufacturing


GMP Production of Tazemetostat Hydrobromide

The dihydrochloride salt is the preferred intermediate for the final amide coupling step in the GMP synthesis of tazemetostat hydrobromide. Its solid, recrystallisable nature enables accurate stoichiometric control and achieves a two-step yield of 66.3% versus 41.5% for the prior oil-based route, directly reducing API manufacturing costs [1].

Medicinal Chemistry Campaigns Targeting EZH2 or Related Methyltransferases

The aminomethyl handle allows rapid diversification via amide bond formation or reductive amination with various carboxylic acid or aldehyde fragments. The consistent purity (>98% by HPLC) of the dihydrochloride salt minimises side reactions during library synthesis, as demonstrated in the tazemetostat process development [1].

Procurement for Late-Stage Clinical or Commercial Intermediate Supply

The salt's verified storage stability (2–8°C under dry seal ) and the 93% lower cost per gram compared to the earlier-generation intermediate [1] make it the economically rational choice for multi-kilogram purchases intended for Phase III or commercial manufacturing.

Development of Pd-Free Synthetic Routes

Routes that incorporate the pre-formed pyridinone core via amide coupling avoid late-stage Suzuki reactions, thereby eliminating palladium contamination in the final API. This is a critical differentiator for projects that must meet ICH Q3D elemental impurity guidelines [1].

Quote Request

Request a Quote for 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.